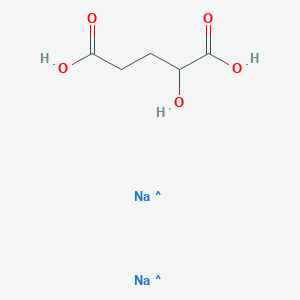

(S)-2-Hydroxyglutaric acid (disodium)

Description

Historical Context of (S)-2-Hydroxyglutaric Acid Discovery and Early Biological Observations

The journey to understanding 2-hydroxyglutaric acid began in 1977 when its two enantiomeric forms, D- and L-2-hydroxyglutaric acid, were identified as normal components of human urine. nih.gov The clinical significance of these molecules became apparent in 1980 with the simultaneous description of two distinct inborn errors of metabolism: D-2-hydroxyglutaric aciduria (D-2-HGA) and L-2-hydroxyglutaric aciduria (L-2-HGA). nih.govportlandpress.comcapes.gov.brnih.gov These landmark discoveries identified the accumulation of the respective enantiomers as the biochemical hallmark of these rare neurometabolic disorders. nih.govcapes.gov.br

L-2-hydroxyglutaric aciduria (L-2-HGA) was characterized as a progressive and severe disorder primarily affecting the central nervous system. wikipedia.orgmetabolicsupportuk.orgorpha.net Early observations in patients noted symptoms appearing in infancy or early childhood, including developmental delays, seizures, hypotonia (weak muscle tone), and macrocephaly (an unusually large head). metabolicsupportuk.orgorpha.netmedlineplus.gov The disease course was observed to be progressive, often leading to severe disability in adulthood. metabolicsupportuk.orgmedlineplus.gov An increased incidence of brain tumors was also reported in individuals with L-2-HGA. orpha.netnih.gov

A major breakthrough in understanding the basis of these conditions came with the discovery of the genes responsible for their development. nih.gov In 2004, researchers identified that mutations in the L2HGDH gene, which encodes the enzyme L-2-hydroxyglutarate dehydrogenase, were the cause of L-2-HGA. nih.govmetabolicsupportuk.orgnih.gov This enzyme's function is to convert L-2-HG back to α-ketoglutarate. nih.gov Its deficiency leads to the pathological accumulation of L-2-HG in urine, plasma, and cerebrospinal fluid. nih.gov This established L-2-HGA as a "disorder of metabolite repair," where the cell's mechanism to clear an unwanted side-product of metabolism is faulty. nih.gov

Enantiomeric Specificity and Biological Significance of (S)-2-Hydroxyglutaric Acid (L-2-HG) vs. (R)-2-Hydroxyglutaric Acid (D-2-HG)

2-hydroxyglutaric acid possesses a chiral center at the second carbon, resulting in two distinct, non-superimposable mirror-image forms known as enantiomers: (S)-2-HG (or L-2-HG) and (R)-2-HG (or D-2-HG). nih.govfrontiersin.orgnih.gov While they share identical physical and chemical properties like mass and solubility, their different three-dimensional structures lead to significant differences in their biological production and function. nih.gov

The production pathways for L-2-HG and D-2-HG are largely separate. portlandpress.comresearchgate.net

(S)-2-Hydroxyglutaric acid (L-2-HG) is primarily generated from α-ketoglutarate through the "promiscuous" catalytic activity of wild-type enzymes, notably lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). nih.govportlandpress.comresearchgate.netnih.gov This production is enhanced under specific metabolic conditions, such as hypoxia (low oxygen) and acidosis (low pH). nih.govportlandpress.comresearchgate.net

(R)-2-Hydroxyglutaric acid (D-2-HG) , in contrast, is famously produced at high levels by neomorphic (gain-of-function) mutations in the enzymes isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). portlandpress.comresearchgate.netnih.gov These mutations are frequently found in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. researchgate.netnumberanalytics.com

Both L-2-HG and D-2-HG are now recognized as "oncometabolites"—metabolites that can contribute to tumor progression when they accumulate to high levels. portlandpress.comresearchgate.net Their primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases. hmdb.canih.govnih.gov These enzymes are crucial for various cellular processes, including epigenetic regulation. By inhibiting histone and DNA demethylases (such as TET enzymes), both enantiomers can lead to widespread changes in the epigenome, particularly DNA and histone hypermethylation. nih.govresearchgate.netnih.gov These epigenetic alterations can disrupt normal gene expression and contribute to oncogenesis. hmdb.ca Notably, biochemical studies have shown that L-2-HG is a significantly more potent inhibitor of these dioxygenases than D-2-HG. nih.govwashington.edu

The distinct origins and associated pathologies of the two enantiomers are summarized in the table below.

| Feature | (S)-2-Hydroxyglutaric Acid (L-2-HG) | (R)-2-Hydroxyglutaric Acid (D-2-HG) |

| Primary Production | Promiscuous activity of wild-type Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH). nih.govportlandpress.comresearchgate.net | Gain-of-function mutations in Isocitrate Dehydrogenase 1/2 (IDH1/2). portlandpress.comresearchgate.net |

| Catabolizing Enzyme | L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govnih.gov | D-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.govnih.gov |

| Associated Genetic Disorder | L-2-hydroxyglutaric aciduria (L-2-HGA) from L2HGDH mutations. metabolicsupportuk.orgorpha.net | D-2-hydroxyglutaric aciduria (D-2-HGA) from D2HGDH or IDH2 mutations. nih.govmayocliniclabs.com |

| Primary Cancer Association | Clear cell renal cell carcinoma (ccRCC). nih.govwashington.edu | Glioma, Acute Myeloid Leukemia (AML), Chondrosarcoma. researchgate.netnumberanalytics.com |

| Potency as Inhibitor | More potent inhibitor of α-KG-dependent dioxygenases. nih.govwashington.edu | Less potent inhibitor of α-KG-dependent dioxygenases. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8Na2O5 |

|---|---|

Molecular Weight |

194.09 g/mol |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);; |

InChI Key |

UVBKSRZGVBRXSI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of S 2 Hydroxyglutaric Acid

Biosynthesis of (S)-2-Hydroxyglutaric Acid

The production of (S)-2-Hydroxyglutaric acid in mammalian cells is primarily attributed to the off-target or "promiscuous" activity of certain enzymes, particularly under specific microenvironmental conditions.

Promiscuous Enzymatic Activities: Malate (B86768) Dehydrogenase (MDH) and Lactate (B86563) Dehydrogenase (LDH) in (S)-2-Hydroxyglutaric Acid Production

Under normal physiological conditions, the primary function of malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) is to catalyze the reversible conversion of malate to oxaloacetate and lactate to pyruvate (B1213749), respectively. However, these enzymes can exhibit promiscuous activity by utilizing α-ketoglutarate (α-KG) as an alternative substrate, leading to the production of (S)-2-Hydroxyglutaric acid researchgate.netnih.gov. This reaction involves the reduction of α-KG, a key intermediate in the tricarboxylic acid (TCA) cycle.

Both cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase have been implicated in this process researchgate.net. Similarly, lactate dehydrogenase A (LDHA) has been identified as a significant contributor to (S)-2-HG synthesis researchgate.netnih.govresearchgate.net. While the catalytic efficiency of these enzymes for α-KG is considerably lower than for their primary substrates, certain conditions can favor this alternative reaction nih.gov.

| Enzyme | Primary Substrate | Promiscuous Substrate | Product of Promiscuous Activity |

|---|---|---|---|

| Malate Dehydrogenase (MDH1/MDH2) | Malate | α-Ketoglutarate | (S)-2-Hydroxyglutaric acid |

| Lactate Dehydrogenase A (LDHA) | Pyruvate | α-Ketoglutarate | (S)-2-Hydroxyglutaric acid |

(S)-2-Hydroxyglutaric Acid Generation Under Hypoxic and Acidic Conditions

The accumulation of (S)-2-Hydroxyglutaric acid is notably enhanced under hypoxic (low oxygen) and acidic conditions, which are characteristic of the tumor microenvironment and ischemic tissues researchgate.netresearchgate.net. Hypoxia leads to a metabolic shift towards anaerobic glycolysis, resulting in an increased intracellular concentration of NADH and lactate. The elevated NADH/NAD+ ratio favors the reduction of α-KG by LDH and MDH researchgate.net.

Furthermore, acidic pH has been shown to directly stimulate the production of (S)-2-HG by both LDH and MDH. Studies with isolated enzymes have demonstrated a several-fold increase in (S)-2-HG generation at acidic pH compared to normal physiological pH . Acidosis also inhibits the degradation of (S)-2-HG, further contributing to its accumulation . The combination of elevated α-KG levels and acidic pH, often seen in hypoxic conditions, can lead to a significant increase in cellular (S)-2-HG levels .

| Condition | Mechanism | Effect on (S)-2-HG Levels |

|---|---|---|

| Hypoxia | Increased NADH/NAD+ ratio, favoring the reduction of α-KG by LDH and MDH. | Increase |

| Acidosis | Directly stimulates the catalytic activity of LDH and MDH towards α-KG and inhibits (S)-2-HG degradation. | Increase |

Other Putative Pathways for (S)-2-Hydroxyglutaric Acid Formation

While MDH and LDH are considered the primary sources of (S)-2-Hydroxyglutaric acid, other enzymes have been suggested to contribute to its formation. For instance, 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in the serine biosynthesis pathway, has been reported to promiscuously produce 2-HG nih.govnih.gov.

In the context of metabolic engineering, a synthetic pathway for the production of L-2-hydroxyglutarate from L-lysine has been developed in Corynebacterium glutamicum. This engineered pathway involves six enzymatic steps to convert L-lysine into L-2-hydroxyglutarate, demonstrating the potential for alternative biosynthetic routes, albeit not naturally occurring in mammals.

Degradation and Catabolism of (S)-2-Hydroxyglutaric Acid

The intracellular concentration of (S)-2-Hydroxyglutaric acid is tightly regulated through its degradation by a specific enzyme.

(S)-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity and Deficiency

The primary enzyme responsible for the catabolism of (S)-2-Hydroxyglutaric acid is (S)-2-hydroxyglutarate dehydrogenase (L2HGDH) nih.govnih.gov. This mitochondrial enzyme catalyzes the FAD-dependent oxidation of (S)-2-HG back to α-ketoglutarate, thus replenishing the TCA cycle intermediate pool nih.govchalmers.se. L2HGDH is considered a "metabolite repair" enzyme, correcting the "mistake" of promiscuous enzyme activities that lead to the formation of (S)-2-HG nih.gov.

A deficiency in L2HGDH activity, caused by mutations in the L2HGDH gene, leads to the rare autosomal recessive neurometabolic disorder known as L-2-hydroxyglutaric aciduria nih.govnih.govnih.gov. In this condition, the impaired degradation of (S)-2-HG results in its accumulation in various tissues and body fluids, particularly in the brain nih.govnih.gov. This accumulation is believed to be neurotoxic, leading to progressive damage to the brain nih.gov.

Metabolic Flux and Turnover Rates of (S)-2-Hydroxyglutaric Acid

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system wikipedia.org. While specific turnover rates for (S)-2-Hydroxyglutaric acid in various cell types and conditions are not extensively documented, studies have shown that its levels can fluctuate significantly in response to changes in the cellular environment. For example, treatment of cells with a membrane-permeable form of 2-HG can lead to a 20- to 100-fold increase in its intracellular concentration nih.gov.

The balance between the promiscuous synthesis of (S)-2-HG and its degradation by L2HGDH determines its steady-state concentration. Under normal conditions, the activity of L2HGDH is sufficient to keep the levels of (S)-2-HG low. However, under conditions that promote its synthesis, such as hypoxia and acidosis, or when L2HGDH is deficient, the metabolic flux is shifted towards the accumulation of (S)-2-Hydroxyglutaric acid. Quantitative analysis of (S)-2-HG levels is crucial for diagnosing and monitoring related metabolic disorders researchgate.netnih.gov.

Intracellular Localization and Compartmentalization of (S)-2-Hydroxyglutaric Acid

(S)-2-Hydroxyglutaric acid is found in multiple cellular compartments, primarily the cytoplasm and mitochondria, reflecting the locations of the enzymes involved in its synthesis and degradation hmdb.canih.gov. This compartmentalization is crucial for the regulation of its metabolic pathways and its physiological effects.

The primary enzyme responsible for the degradation of L-2-HG is L-2-hydroxyglutarate dehydrogenase (L2HGDH) , which is a mitochondrial enzyme nih.govnih.gov. This localization indicates that the catabolism of L-2-HG to α-ketoglutarate occurs within the mitochondria.

Conversely, the synthesis of L-2-HG can occur in both the cytoplasm and the mitochondria through the "promiscuous" activity of other enzymes nih.gov. These include:

Malate Dehydrogenase 1 (MDH1): A cytosolic enzyme nih.gov.

Malate Dehydrogenase 2 (MDH2): A mitochondrial enzyme nih.gov.

Lactate Dehydrogenase A (LDHA): A cytosolic enzyme nih.gov.

This distribution of synthetic and degradative enzymes necessitates the transport of L-2-HG between the cytoplasm and mitochondria to maintain its cellular concentration.

Localization of Key Enzymes in (S)-2-Hydroxyglutaric Acid Metabolism

| Enzyme | Cellular Compartment | Role in L-2-HG Metabolism |

|---|---|---|

| L-2-hydroxyglutarate dehydrogenase (L2HGDH) | Mitochondria | Degradation |

| Malate Dehydrogenase 1 (MDH1) | Cytoplasm | Synthesis |

| Malate Dehydrogenase 2 (MDH2) | Mitochondria | Synthesis |

| Lactate Dehydrogenase A (LDHA) | Cytoplasm | Synthesis |

Transport Mechanisms of (S)-2-Hydroxyglutaric Acid Across Cellular Membranes

The movement of (S)-2-Hydroxyglutaric acid between the cytoplasm and mitochondria is a critical aspect of its metabolism and is facilitated by specific transport proteins. The primary transporter implicated in the movement of L-2-HG across the inner mitochondrial membrane is the mitochondrial citrate (B86180) carrier (CIC) , also known as solute carrier family 25 member 1 (SLC25A1) nih.govresearchgate.net.

Mutations in the SLC25A1 gene are the cause of combined D,L-2-hydroxyglutaric aciduria, a rare metabolic disorder characterized by the accumulation of both D- and L-2-hydroxyglutarate nih.gov. This genetic evidence strongly supports the role of SLC25A1 as a transporter for 2-hydroxyglutarate. SLC25A1 is known to export citrate from the mitochondria to the cytosol in exchange for malate researchgate.net. Its function in transporting L-2-HG is likely crucial for allowing the mitochondrial L2HGDH to access and degrade L-2-HG that may be synthesized in the cytosol.

While SLC25A1 is the most well-documented transporter for 2-hydroxyglutarate, the existence of other transporters cannot be ruled out. For instance, another transporter, SLC13A3, has been identified to import D-2-HG into T lymphocytes, though its role in L-2-HG transport is not as well established frontiersin.org.

The transport of L-2-HG across the mitochondrial membrane is essential for maintaining the balance between its synthesis and degradation, and disruptions in this process can lead to its pathological accumulation.

Transporters of (S)-2-Hydroxyglutaric Acid

| Transporter | Cellular Location | Function |

|---|---|---|

| Mitochondrial Citrate Carrier (SLC25A1) | Inner Mitochondrial Membrane | Transports L-2-HG across the mitochondrial membrane |

Molecular and Cellular Mechanisms Mediated by S 2 Hydroxyglutaric Acid

Epigenetic Remodeling by (S)-2-Hydroxyglutaric Acid

(S)-2-HG is recognized as an epigenetic modifier that can instigate widespread changes in the epigenetic landscape. nih.govmedchemexpress.com This remodeling is a consequence of its ability to competitively inhibit a class of enzymes that are crucial for demethylation processes, thereby altering gene expression and cellular function. hmdb.caelifesciences.orgnih.gov

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

(S)-2-Hydroxyglutaric acid acts as a competitive inhibitor of numerous α-ketoglutarate-dependent dioxygenases. nih.govabcam.comnih.gov These enzymes utilize α-KG as a necessary co-substrate to catalyze a variety of oxidative reactions, including the hydroxylation of proteins and nucleic acids. frontiersin.org Due to its structural resemblance to α-KG, (S)-2-HG can bind to the active site of these enzymes, preventing the binding of α-KG and thereby inhibiting their catalytic activity. hmdb.canih.gov This inhibitory action is the foundational mechanism for its downstream effects on histone and DNA methylation. hmdb.ca The family of α-KG-dependent dioxygenases includes critical epigenetic regulators like histone demethylases and the Ten-Eleven Translocation (TET) family of DNA hydroxylases. nih.govelifesciences.orgnih.gov

Impact on Histone Demethylases (e.g., KDM Family)

(S)-2-HG inhibits the activity of several Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are α-KG-dependent enzymes responsible for removing methyl groups from histone proteins. elifesciences.orgnih.govnih.gov This inhibition leads to the hypermethylation of histones at specific lysine (B10760008) residues, such as H3K4, H3K9, H3K27, and H3K36. life-science-alliance.org For instance, studies have shown that elevated levels of 2-HG can inhibit the activity of KDM family members, including KDM4A, KDM4C, and KDM7A. researchgate.net This disruption of histone demethylation alters the chromatin structure, often leading to gene silencing and changes in gene expression that can block cellular differentiation. elifesciences.orgresearchgate.net The L-enantiomer, (S)-2-HG, has been shown to be a potent inhibitor of these histone demethylases. medchemexpress.com

| Enzyme Family | Specific Enzymes Inhibited by 2-HG | Primary Consequence | References |

| Histone Demethylases (KDM) | JmjC domain-containing demethylases, KDM4A, KDM4C, KDM5, KDM7A | Increased histone methylation (e.g., H3K4, H3K9, H3K27, H3K36) | elifesciences.orgnih.govlife-science-alliance.orgresearchgate.netbroadinstitute.orgnih.gov |

| TET Dioxygenases | TET1, TET2, TET3 | Decreased conversion of 5-mC to 5-hmC, leading to DNA hypermethylation | nih.govnih.govnih.govbiorxiv.orgacs.org |

Alterations in DNA Methylation Patterns Induced by (S)-2-Hydroxyglutaric Acid

The inhibition of TET enzymes by (S)-2-HG directly leads to significant alterations in DNA methylation patterns. nih.govnih.gov By preventing the oxidation of 5mC, (S)-2-HG effectively blocks a primary pathway for active DNA demethylation, resulting in a state of DNA hypermethylation. biorxiv.orgresearchgate.net This hypermethylation is not random; it often occurs at specific genomic locations, such as CpG islands and distal enhancer regions. biorxiv.orgnih.govresearchgate.netbiorxiv.org This altered methylation landscape, sometimes referred to as a CpG island methylator phenotype (CIMP), can lead to the transcriptional repression of genes, including those involved in cellular differentiation and tumor suppression. nih.govnih.gov For example, L-2HG-induced DNA hypermethylation has been associated with the regulation of specific genes in renal cancer cells. nih.gov

Impact of (S)-2-Hydroxyglutaric Acid on Cellular Metabolism

Beyond its profound effects on the epigenome, (S)-2-HG also directly influences cellular metabolism, primarily by interfering with the central metabolic pathway of the Krebs cycle.

Interference with Krebs Cycle Intermediates and Flux

(S)-2-Hydroxyglutaric acid is metabolically linked to the Krebs (TCA) cycle as it is derived from the reduction of the cycle intermediate α-ketoglutarate. portlandpress.comexlibrisgroup.com This reaction can be catalyzed promiscuously by enzymes such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), particularly under conditions of hypoxia or acidic pH. portlandpress.comnih.govnih.gov The production of (S)-2-HG consumes α-KG, potentially depleting a key metabolic hub that connects amino acid metabolism and energy production. frontiersin.org

Furthermore, the accumulation of (S)-2-HG can interfere with the normal flux of the TCA cycle. nih.gov Its structural similarity to other dicarboxylic acid intermediates of the cycle suggests potential competitive inhibition of other enzymes beyond the α-KG-dependent dioxygenases. For instance, high levels of 2-HG have been shown to inhibit the Fₒ subunit of ATP synthase, which can impede cellular respiration. nih.gov The production and accumulation of (S)-2-HG represent a metabolic shift that can alter cellular redox balance and energy metabolism, creating metabolic vulnerabilities in cells. nih.govnih.gov

| Metabolic Process | Mechanism of Interference by (S)-2-HG | Key Enzymes Involved | References |

| Krebs (TCA) Cycle | Production from α-ketoglutarate, consuming a key intermediate. | Lactate Dehydrogenase (LDH), Malate Dehydrogenase (MDH) | portlandpress.comnih.govnih.gov |

| Cellular Respiration | Potential inhibition of ATP synthase. | ATP Synthase | nih.gov |

| Amino Acid Metabolism | Remodels amino acid metabolism through epigenetic effects, creating dependencies (e.g., on serine). | Serine Biosynthetic Enzymes (expression reduced) | nih.gov |

| Component/Process | Effect of (S)-2-Hydroxyglutaric Acid | Mechanism/Consequence |

| ATP Synthase | Inhibition | Binds to the enzyme, reducing mitochondrial respiration and ATP production. bevital.nonih.gov |

| Oxidative Phosphorylation (OXPHOS) | Impairment / Reduction | Direct consequence of ATP synthase inhibition. bevital.no |

| Glycolysis | Reduction | Part of a broader metabolic reprogramming induced by 2-HG accumulation. nih.gov |

| Cellular Energy State | Decreased ATP levels | Results from the inhibition of efficient energy production via OXPHOS. bevital.no |

Effects on Lipid Metabolism and Synthesis

The influence of (S)-2-Hydroxyglutaric acid extends to the regulation of lipid metabolism, primarily through the impairment of de novo lipid synthesis. nih.gov This process is crucial for creating the fatty acids necessary for cell membranes and signaling molecules. The accumulation of 2-HG has been linked to a dependency on key enzymes in the lipid synthesis pathway, such as acetyl-CoA carboxylase 1 (ACC1). nih.gov

Hypoxia, a condition known to increase S-2-HG production, enhances the expression of acyl-CoA synthetase short-chain family member 2 (ACSS2), which increases the use of acetate (B1210297) to generate acetyl-CoA for lipid synthesis. oup.comnih.gov This suggests an indirect link between S-2-HG and the regulation of lipid biomass production under stressed conditions. Furthermore, S-2-HG accumulation has been shown to mitigate lipid peroxidation, a form of oxidative damage to lipids, suggesting a role in protecting lipid membranes under certain pathological conditions. nih.gov The disruption of mitochondrial citrate (B86180) export, which can lead to 2-HG accumulation, is also postulated to alter the synthesis of complex lipids. mdpi.com

| Metabolic Process/Enzyme | Effect Associated with (S)-2-Hydroxyglutaric Acid | Key Findings |

| De Novo Lipid Synthesis | Impairment / Downregulation | General effect noted in cells with high 2-HG levels. nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Implicated in 2-HG effects | ACC is a key regulatory enzyme in fatty acid synthesis; high 2-HG levels create dependency on ACC1. nih.govoup.com |

| Lipid Peroxidation | Mitigation | Accumulation of S-2-HG was found to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov |

| Complex Lipid Synthesis | Potential Alteration | May be affected by impaired cytoplasmic citrate levels, which is linked to 2-HG production. mdpi.com |

Influence on Amino Acid Metabolism (e.g., Glutaminolysis)

(S)-2-Hydroxyglutaric acid is deeply intertwined with amino acid metabolism due to its relationship with α-KG, a central hub for the synthesis and degradation of amino acids. One of the key processes affected is glutaminolysis, the metabolic pathway involving the breakdown of glutamine. Phenylbutyrate, a drug that conjugates with glutamine, has been explored as a potential therapy to reduce the glutamine pool available for conversion into glutamate (B1630785) and subsequently α-KG, thereby lowering the substrate for S-2-HG production. mdpi.com

Beyond glutamine, S-2-HG affects the metabolism of other amino acids. Studies in human neuroblastoma cells have demonstrated that both enantiomers of 2-HG can slow the metabolism of branched-chain amino acids (BCAAs). In plant models, the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which degrades S-2-HG, has been shown to be involved in the degradation pathway of lysine. Structurally, S-2-HG is similar to the excitatory amino acid glutamate and can interact with glutamate receptors, indicating its potential to interfere with glutamatergic signaling.

| Amino Acid/Pathway | Effect of (S)-2-Hydroxyglutaric Acid | Mechanism/Detail |

| Glutaminolysis | Stimulated | High levels of 2-HG are associated with increased glutamine metabolism. nih.gov |

| Branched-Chain Amino Acids (BCAAs) | Slowed Metabolism | The cellular capacity to process essential BCAAs is reduced in the presence of 2-HG. |

| Lysine Catabolism | Implicated in Pathway | L-2-hydroxyglutarate dehydrogenase, the enzyme that catabolizes S-2-HG, participates in lysine degradation in plants. |

| Glutamate Signaling | Interference | S-2-HG is structurally similar to glutamate and can interact with its receptors, such as NMDA receptors. |

(S)-2-Hydroxyglutaric Acid and Redox Homeostasis

Redox homeostasis, the critical balance between oxidants and antioxidants, is significantly modulated by (S)-2-Hydroxyglutaric acid. Its production and degradation are tied to the cellular balance of key reducing equivalents, and its accumulation can alter the cell's ability to respond to oxidative stress.

Interactions with Reactive Oxygen Species (ROS) Pathways

The synthesis of S-2-HG from α-KG is a reductive process catalyzed by enzymes like lactate dehydrogenase and malate dehydrogenase, which consumes NADH and oxidizes it to NAD+. bevital.no This reaction can be driven by an accumulation of NADH, for instance, during mitochondrial dysfunction. bevital.no The production of S-2-HG is considered part of an adaptive response to hypoxia and may help reduce cellular reductive stress. bevital.no

Conversely, the accumulation of 2-HG has been shown to render cells more sensitive to oxidative damage. nih.gov For instance, the oncometabolite D-2-HG can increase the production of reactive oxygen species (ROS). L-2-HG accumulation has been specifically shown to mitigate oxidative damage in the context of ischemia-reperfusion injury by reducing lipid peroxidation and protein oxidation. nih.gov This suggests a context-dependent role for S-2-HG in either contributing to or protecting against oxidative stress.

Modulation of Antioxidant Defense Mechanisms and NAD+/NADH Ratios

The production of S-2-HG directly influences the cellular NAD+/NADH ratio by consuming NADH. bevital.no This ratio is a critical determinant of cellular redox state and regulates the activity of numerous metabolic enzymes. The enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) converts S-2-HG back to α-KG in the mitochondria, a reaction that reduces FAD to FADH2. nih.gov

The synthesis of 2-HG imposes a deficit of reducing equivalents like NADPH, which can weaken the cell's capacity to buffer oxidative stress. nih.gov This can create a dependency on antioxidant systems like the glutathione (B108866) synthesis pathway. Glutathione is a primary cellular antioxidant, and its production is vital for neutralizing intracellular ROS. nih.gov

| Redox Component | Effect of (S)-2-Hydroxyglutaric Acid | Mechanism/Consequence |

| NAD+/NADH Ratio | Influences ratio | S-2-HG synthesis consumes NADH, converting it to NAD+. bevital.no |

| Reactive Oxygen Species (ROS) | Context-dependent modulation | Can increase sensitivity to oxidative stress, but also shown to mitigate oxidative damage (e.g., lipid peroxidation). nih.govnih.gov |

| Glutathione Synthesis | Increased dependency | The consumption of reducing equivalents by 2-HG synthesis can increase reliance on the glutathione pathway to combat oxidative stress. nih.gov |

| L-2-hydroxyglutarate dehydrogenase (L2HGDH) | Regulates S-2-HG levels | Oxidizes S-2-HG to α-KG, producing FADH2 and helping to maintain redox balance. nih.gov |

Signal Transduction Pathways Affected by (S)-2-Hydroxyglutaric Acid

As a structural analog of α-KG, (S)-2-Hydroxyglutaric acid acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which are key enzymes in various signal transduction pathways. This inhibition is a primary mechanism through which S-2-HG exerts its widespread effects on cellular function, including epigenetic regulation and hypoxia signaling.

The most well-documented effect is the inhibition of enzymes involved in epigenetic modifications, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. nih.gov This leads to widespread changes in DNA and histone methylation, altering gene expression and cell differentiation.

Another critical target is the family of prolyl hydroxylases (PHDs), also known as Egl-9 family hypoxia-inducible factor (EGLN) enzymes. nih.gov PHDs regulate the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcription factor for the adaptive response to low oxygen. By inhibiting PHDs, S-2-HG can lead to the stabilization and activation of HIF-1α, even under normoxic conditions. nih.gov This is particularly relevant in macrophages and T-cells, where S-2-HG accumulation is linked to HIF-1α activation.

The effect of 2-HG on the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is complex, with conflicting reports. Some studies show that both (S)- and (R)-2-HG inhibit mTOR signaling, similar to α-KG, which may contribute to a growth-suppressive phenotype. bevital.nonih.gov In contrast, other research indicates that R-2-HG, the enantiomer produced by mutant IDH enzymes, can activate the mTOR pathway by inhibiting the demethylase KDM4A, which leads to the degradation of the mTOR inhibitor DEPTOR. oup.comnih.gov

| Signaling Pathway | Target Enzyme(s) | Effect of (S)-2-Hydroxyglutaric Acid | Downstream Consequence |

| Epigenetic Regulation | TET DNA hydroxylases, JmjC histone demethylases | Competitive Inhibition | Hypermethylation of DNA and histones, altered gene expression, and blocked cell differentiation. nih.gov |

| Hypoxia Signaling | Prolyl Hydroxylases (PHD/EGLN) | Inhibition | Stabilization and activation of HIF-1α, promoting a hypoxic response. nih.gov |

| mTOR Signaling | mTOR Complex / KDM4A | Inhibition or Activation (conflicting reports) | Can lead to either growth suppression or activation of a key regulator of cell growth and metabolism. bevital.nooup.comnih.gov |

Hypoxia-Inducible Factor (HIF) Stabilization and Regulation

The cellular response to low oxygen conditions, or hypoxia, is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by a family of enzymes known as HIF prolyl hydroxylases (PHDs), also called Egl-9 homologues (EGLNs). nih.govguidetoimmunopharmacology.orgguidetopharmacology.orgyoutube.com This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. nih.govyoutube.com

(S)-2-Hydroxyglutaric acid plays a crucial role in this pathway. As an analogue of α-ketoglutarate, a necessary co-substrate for PHD activity, (S)-2HG can act as a competitive inhibitor of these enzymes. nih.govnih.gov The accumulation of (S)-2HG, which is observed in cells under hypoxic conditions, can therefore inhibit PHD activity. nih.govnih.gov This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization, accumulation, and translocation to the nucleus. nih.govnih.gov Once in the nucleus, HIF-1α dimerizes with HIF-1β and activates the transcription of a multitude of genes that facilitate metabolic adaptation to hypoxia, such as those involved in glycolysis. nih.govnih.gov

The enzyme responsible for the degradation of (S)-2HG, L-2HG dehydrogenase (L2HGDH), is also implicated in this regulatory circuit. Decreased expression of L2HGDH in certain cellular contexts, such as in lipopolysaccharide-activated macrophages, can lead to higher intracellular levels of (S)-2HG, thereby boosting the stabilization of HIF-1α. nih.gov In contrast, the D-enantiomer, (D)-2HG, has been shown to have an opposing effect, promoting the degradation of HIF-1α. nih.govnih.gov This highlights the stereospecific nature of the interaction with HIF regulatory enzymes.

Table 1: Research Findings on (S)-2-Hydroxyglutaric Acid and HIF Regulation

| Finding | Mechanism of Action | Cellular Context | References |

| (S)-2HG acts as a competitive inhibitor of HIF prolyl hydroxylases (PHDs). | Structurally similar to the PHD co-substrate α-ketoglutarate, (S)-2HG binds to the enzymes, preventing the hydroxylation of HIF-1α and its subsequent degradation. nih.govnih.govnih.gov | Macrophages, various cell lines | nih.govnih.govnih.gov |

| Hypoxia induces the accumulation of intracellular (S)-2HG. | Increased production via enzymes like malate dehydrogenase and lactate dehydrogenase A under low oxygen, coupled with potential changes in L2HGDH activity. nih.govnih.govnih.gov | Multiple cell lines | nih.govnih.gov |

| Inhibition of PHDs by (S)-2HG has a defined biochemical potency. | The IC50 value for the inhibition of PHD by (S)-2HG was determined to be approximately 419 ± 150 μM, a concentration achievable in some cells under hypoxia. nih.gov | In vitro enzyme assays | nih.gov |

| Reduced degradation of (S)-2HG enhances HIF-1α signaling. | Knockdown of L-2HG dehydrogenase (L2HGDH) increases (S)-2HG levels, leading to increased HIF-1α-dependent gene expression. nih.gov | Macrophages | nih.gov |

mTOR Pathway Regulation

The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2. nih.govox.ac.uk The influence of (S)-2-hydroxyglutaric acid on the mTOR pathway is complex, with studies reporting seemingly contradictory effects that may be context-dependent.

One line of research demonstrates that both (S)-2HG and (R)-2HG can inhibit mTOR signaling. nih.govnih.gov This mechanism is linked to the inhibition of ATP synthase. By binding to and inhibiting this crucial component of the mitochondrial respiratory chain, (S)-2HG can reduce cellular ATP levels. nih.gov This energy depletion leads to the downstream inhibition of the energy-sensitive mTORC1 pathway, which can result in growth arrest across various cell types. nih.govnih.gov This effect is observed upon initial exposure to high levels of 2-HG. nih.gov

Conversely, other studies have revealed a mechanism by which 2-hydroxyglutarate can activate the mTOR pathway. ox.ac.ukresearchgate.net This has been primarily described for (R)-2HG produced by mutant IDH enzymes but provides a potential mechanism for (S)-2HG as well. In this model, 2-HG inhibits the α-KG-dependent lysine demethylase KDM4A. researchgate.net KDM4A is known to associate with DEPTOR, a natural inhibitor of both mTORC1 and mTORC2. ox.ac.ukresearchgate.net By inhibiting KDM4A, 2-HG decreases the stability of the DEPTOR protein, relieving its inhibitory constraint on mTOR and leading to pathway activation. researchgate.net This activation can occur downstream of the canonical PI3K/AKT signaling axis. ox.ac.uk Some reports have shown that T-cells treated with D-2HG exhibit enhanced mTOR signaling, evidenced by increased phosphorylation of mTOR and its substrate 4EBP1. nih.gov

These divergent findings suggest that the ultimate effect of (S)-2HG on mTOR signaling may depend on the duration of exposure, cellular energy status, and the specific molecular context of the cell type.

Table 2: Research Findings on (S)-2-Hydroxyglutaric Acid and mTOR Pathway Regulation

| Finding | Proposed Mechanism | Observed Effect on mTOR | References |

| (S)-2HG inhibits ATP synthase. | (S)-2HG binds to ATP synthase, reducing its activity, which lowers cellular ATP content and mitochondrial respiration. nih.govnih.gov | Inhibition | nih.govnih.gov |

| Inhibition of ATP synthase leads to mTOR inhibition. | Reduced cellular energy levels, sensed by the cell, lead to the downregulation of the energy-sensitive mTORC1 signaling pathway, resulting in cell growth inhibition. nih.gov | Inhibition | nih.gov |

| 2-HG inhibits the lysine demethylase KDM4A. | As an α-KG analogue, 2-HG inhibits KDM4A, which normally helps stabilize the mTOR inhibitor, DEPTOR. researchgate.net | Activation | researchgate.net |

| Inhibition of KDM4A leads to DEPTOR degradation. | The loss of KDM4A activity leads to the destabilization and degradation of DEPTOR, removing its inhibitory effect on mTORC1 and mTORC2. ox.ac.ukresearchgate.net | Activation | ox.ac.ukresearchgate.net |

Other Cell Signaling Cascades Impacted by (S)-2-Hydroxyglutaric Acid

Beyond its effects on HIF and mTOR, (S)-2-hydroxyglutaric acid influences other fundamental cellular signaling networks, primarily through its ability to inhibit α-KG-dependent dioxygenases. nih.gov This family of enzymes includes not only PHDs but also histone and DNA demethylases, which are critical for epigenetic regulation.

(S)-2HG has been shown to inhibit the Jumonji family of histone lysine demethylases, such as KDM4C. nih.gov This inhibition can lead to the aberrant accumulation of repressive histone marks, like the trimethylation of histone 3 lysine 9 (H3K9me3), thereby altering gene expression patterns and potentially impairing normal cellular differentiation. nih.gov

Furthermore, (S)-2HG plays a role in cellular redox homeostasis. Under hypoxic conditions that induce reductive stress (an excess of reducing equivalents like NADH), the synthesis of (S)-2HG from α-KG consumes NADH. nih.gov This process positions (S)-2HG as a "reservoir" for excess reducing power, helping to maintain redox balance and mitigate the damaging effects of reductive stress. nih.gov

In the context of the immune system, (S)-2HG has been identified as a signaling molecule, or "immunometabolite." nih.gov In macrophages, its accumulation can promote a pro-inflammatory state by stabilizing HIF-1α, which in turn drives a glycolytic metabolic phenotype and the expression of inflammatory cytokines like IL-1β. nih.govnih.gov This demonstrates a clear role for (S)-2HG in linking cellular metabolism to immune cell function and signaling.

Table 3: Research Findings on Other Signaling Cascades Impacted by (S)-2-Hydroxyglutaric Acid

| Signaling Cascade/Process | Mechanism of Action | Cellular Consequence | References |

| Epigenetic Regulation | Inhibition of α-KG-dependent histone demethylases (e.g., Jumonji family), leading to hypermethylation of histone residues (e.g., H3K9me3). nih.gov | Altered gene expression, potential impairment of cellular differentiation. | nih.gov |

| Redox Homeostasis | The synthesis of (S)-2HG from α-KG consumes excess NADH during hypoxia-induced reductive stress. nih.gov | Mitigates reductive stress and helps maintain cellular redox balance. | nih.gov |

| Immune Signaling (Macrophages) | Stabilizes HIF-1α, which promotes a shift to aerobic glycolysis and the expression of pro-inflammatory cytokines such as IL-1β. nih.govnih.gov | Acts as a pro-inflammatory signal, linking metabolism to immune activation. | nih.govnih.gov |

| General Dioxygenase Inhibition | Competitively inhibits a broad range of 2-oxoglutarate-dependent dioxygenases involved in modifying proteins and nucleic acids. nih.gov | Affects protein stability, epigenetic regulation, and various intracellular signaling events. | nih.gov |

Pathological Roles and Disease Associations of S 2 Hydroxyglutaric Acid Non Clinical Focus

Oncogenic Contributions of (S)-2-Hydroxyglutaric Acid

(S)-2-Hydroxyglutaric acid, also known as L-2-hydroxyglutarate (L-2-HG), has emerged as a significant molecule in the landscape of cancer biology. Its role extends beyond that of a simple metabolic byproduct, with research increasingly identifying it as an oncometabolite—a metabolite that, when accumulated, contributes to the development and progression of cancer.

Oncometabolite Concept in Renal Cancer and Other Malignancies (e.g., Clear Cell Renal Cell Carcinoma)

The concept of oncometabolites has provided a crucial link between metabolic dysregulation and carcinogenesis. In the context of renal cancer, particularly clear cell renal cell carcinoma (ccRCC), the accumulation of (S)-2-Hydroxyglutaric acid is a key event. nih.govnih.govresearchgate.net Unlike other cancers such as gliomas and acute myeloid leukemia where the D-enantiomer (D-2-HG) accumulates due to mutations in the isocitrate dehydrogenase (IDH) genes, ccRCC is characterized by elevated levels of the L-enantiomer, (S)-2-HG. nih.govoncoscience.us

This accumulation in ccRCC is often linked to the reduced expression of the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which is responsible for converting L-2-HG back to α-ketoglutarate. nih.govgrantome.com The buildup of (S)-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, a class of enzymes that play a critical role in epigenetic regulation. frontiersin.orgnih.gov This inhibition leads to widespread changes in DNA and histone methylation, ultimately altering gene expression and promoting a cancerous state. frontiersin.orgbohrium.com

The discovery of (S)-2-HG as an oncometabolite in ccRCC, the most common type of kidney cancer, has highlighted a distinct metabolic pathway to cancer development that is independent of the well-characterized IDH mutations. nih.govoncoscience.uscancer.govclevelandclinic.org This underscores the importance of understanding the specific metabolic profiles of different cancers to uncover unique therapeutic vulnerabilities.

Mechanisms of Cell Proliferation and Differentiation Dysregulation in vitro and in preclinical models

In experimental settings, (S)-2-Hydroxyglutaric acid has been shown to directly influence fundamental cellular processes, including proliferation and differentiation. In vitro studies using renal cancer cell lines have demonstrated that the accumulation of L-2-HG promotes tumor-like characteristics. nih.gov When the expression of L2HGDH is restored in these cells, leading to a decrease in L-2-HG levels, there is a notable suppression of these tumor phenotypes. nih.govoncoscience.us

One of the key mechanisms by which (S)-2-HG dysregulates cell differentiation is through its impact on epigenetic modifying enzymes. By inhibiting α-ketoglutarate-dependent dioxygenases like the Ten-eleven-translocation (TET) enzymes, (S)-2-HG leads to a decrease in 5-hydroxymethylcytosine (B124674) (5hmC) levels in DNA. nih.govfrontiersin.org This alteration in the epigenetic landscape can block the normal differentiation of cells. For instance, in preclinical models, elevated L-2-HG has been shown to impede the differentiation of renal proximal tubule cells, the cell of origin for ccRCC. bohrium.com This block in differentiation is thought to contribute to the expansion of a pool of undifferentiated cells that are more susceptible to malignant transformation. bohrium.com

Furthermore, research using cell models has shown that introducing mutant IDH, which leads to the production of 2-hydroxyglutarate, can prevent liver progenitor cells from maturing into hepatocytes, keeping them in a proliferative state. harvard.edu While this study focused on the broader effects of 2-hydroxyglutarate, it provides a parallel understanding of how the accumulation of this oncometabolite can halt cellular differentiation and foster a proliferative environment conducive to cancer development.

Angiogenesis and Tumor Microenvironment Modulation by (S)-2-Hydroxyglutaric Acid in Disease Models

The influence of (S)-2-Hydroxyglutaric acid extends beyond the cancer cell itself to the surrounding tumor microenvironment, including the formation of new blood vessels, a process known as angiogenesis. The accumulation of oncometabolites can create a cellular environment that is conducive to tumor growth and survival.

While direct studies on (S)-2-HG and angiogenesis are emerging, the broader family of 2-hydroxyglutarates is known to impact pathways that can influence blood vessel formation. For example, the inhibition of α-ketoglutarate-dependent prolyl hydroxylases by 2-HG can lead to the stabilization of hypoxia-inducible factor (HIF), a key regulator of angiogenesis. nih.govhilarispublisher.com In the context of the tumor microenvironment, the metabolic reprogramming induced by (S)-2-HG can lead to a state of "pseudohypoxia," where the cell behaves as if it is in a low-oxygen environment, even under normal oxygen conditions. This can trigger the expression of genes involved in angiogenesis.

The modulation of the tumor microenvironment by (S)-2-HG also involves complex interactions with various cell types. The metabolic changes within the cancer cells can alter the nutrient availability and signaling molecules in the surrounding milieu, thereby influencing the behavior of stromal and immune cells.

Immune Evasion Mechanisms Influenced by (S)-2-Hydroxyglutaric Acid in Experimental Systems

Recent research has shed light on the immunomodulatory properties of 2-hydroxyglutarate, suggesting that it can play a significant role in helping cancer cells evade the immune system. While much of the initial research focused on the D-enantiomer, it is now understood that both forms of 2-HG can influence immune cell function. nih.gov

In experimental systems, (S)-2-Hydroxyglutaric acid has been identified as an "immunometabolite" that can regulate the fate and function of T-lymphocytes. nih.govnih.gov Specifically, the accumulation of (S)-2-HG in activated CD8+ T-cells has been shown to alter their differentiation, potentially impacting their ability to mount an effective anti-tumor response. nih.gov This modulation is mediated through changes in histone and DNA demethylation, as well as the stability of HIF-1α. nih.gov

Furthermore, the broader class of 2-hydroxyglutarates has been shown to create an immunosuppressive tumor microenvironment. nih.gov For instance, the D-enantiomer can suppress T-cell activation and proliferation. nih.gov It can also interfere with the function of natural killer (NK) cells, another critical component of the anti-tumor immune response. While the specific effects of (S)-2-HG on all immune cell types are still under investigation, the existing evidence points towards a role in dampening the immune response, thereby allowing cancer cells to escape detection and destruction.

Neurological Disorders Associated with (S)-2-Hydroxyglutaric Acid Dysregulation

Combined D- and L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

Combined D- and L-2-Hydroxyglutaric Aciduria (D,L-2-HGA) is a rare and severe neurometabolic disorder characterized by the accumulation of both D- and L-enantiomers of 2-hydroxyglutaric acid in the body. nih.gov The condition typically manifests as a severe neonatal epileptic encephalopathy, with symptoms including profound developmental delay, muscular hypotonia, intractable seizures, and respiratory difficulties, often leading to early death. nih.govjensenlab.orgresearchgate.net

Mechanisms and Genetic Basis

The underlying cause of D,L-2-HGA has been identified as autosomal recessive mutations in the SLC25A1 gene. nih.govmedlineplus.govwikipedia.org This gene encodes the mitochondrial citrate (B86180) carrier (CIC), a protein crucial for transporting citrate, an intermediate of the tricarboxylic acid (TCA) cycle, from the mitochondria to the cytosol in exchange for malate (B86768). researchgate.netnih.gov

Mutations in SLC25A1 lead to an impaired or deficient CIC, which disrupts normal cellular metabolism in several ways:

Impaired Citrate Efflux : The primary defect is the inability to export citrate from the mitochondria. researchgate.netresearchgate.net This leads to a depletion of cytosolic citrate, which is essential for processes like fatty acid and sterol synthesis. researchgate.net

Mitochondrial Citrate Accumulation : Concurrently, citrate accumulates within the mitochondria. nih.gov This disruption of the TCA cycle is thought to play a role in the pathophysiology of the disease. nih.gov

Accumulation of 2-Hydroxyglutarate : The exact mechanism leading from CIC deficiency to the accumulation of both D- and L-2-HG is not fully understood. medlineplus.gov However, it is believed that the altered mitochondrial environment, including the buildup of citrate and other TCA cycle intermediates, promotes the promiscuous reduction of alpha-ketoglutarate (B1197944) (α-KG) to D- and L-2-HG by various dehydrogenases. researchgate.netfrontiersin.org

Biochemically, the disorder is defined by a distinct metabolic signature. Patients exhibit significantly increased levels of D-2-HG and L-2-HG in urine, plasma, and cerebrospinal fluid, with the concentration of D-2-HG typically being more pronounced. nih.govnih.gov Additionally, they show elevated urinary excretion of α-ketoglutarate and decreased levels of urinary citrate. researchgate.netnih.gov Studies in patient-derived fibroblasts have confirmed that a deficient CIC is the cause of the disease; transfecting these cells with a functional SLC25A1 gene restored citrate transport and lowered intracellular 2-hydroxyglutarate levels. nih.gov

Table 1: Genetic and Biochemical Profile of Combined D,L-2-HGA

| Feature | Description | References |

| Affected Gene | SLC25A1 | jensenlab.org, nih.gov, wikipedia.org |

| Encoded Protein | Mitochondrial Citrate Carrier (CIC) | nih.gov, researchgate.net |

| Inheritance Pattern | Autosomal Recessive | nih.gov, wikipedia.org |

| Primary Mechanism | Impaired transport of citrate from mitochondria to the cytosol. | researchgate.net, researchgate.net |

| Key Biochemical Markers | Increased: Urinary D-2-HG (predominantly), L-2-HG, and α-ketoglutarate. Decreased: Urinary citrate. | researchgate.net, nih.gov |

Roles of (S)-2-Hydroxyglutaric Acid in Neurodegeneration Models

The accumulation of (S)-2-Hydroxyglutaric acid (L-2-HG) is intrinsically linked to neurotoxicity and progressive neurodegeneration, as observed in the inherited metabolic disorder L-2-hydroxyglutaric aciduria (L-2-HGA). nih.govresearchgate.net Experimental models have been crucial in elucidating the mechanisms behind the observed brain damage.

In mouse models where the L2hgdh gene is knocked out, a significant, time-dependent accumulation of L-2-HG is observed in multiple tissues, with the highest concentrations found in the brain and testes. nih.gov This accumulation leads to a distinct neuropathology characterized by:

White Matter Abnormalities : The models exhibit spongiform changes in the white matter, indicative of leukoencephalopathy. nih.gov

Neuroinflammation : There is evidence of extensive gliosis (both astrogliosis and microgliosis) and microglia-mediated neuroinflammation. nih.gov

Cell Death : Increased cell death is observed in the central nervous system. nih.gov

The neurotoxic effects of L-2-HG are believed to stem from its ability to interfere with fundamental cellular processes. frontiersin.org Studies suggest that the buildup of 2-HG enantiomers can lead to oxidative stress and impaired creatine (B1669601) kinase activity. frontiersin.org In a severe neonatal form of L-2-HGA, post-mortem examination revealed brainstem and cerebellar atrophy with significant neuronal loss and gliosis. nih.gov

Human neuroblastoma cell lines, such as SH-SY5Y, have been used as in vitro models to study the impact of 2-HG on neuronal cells. nih.gov These studies show that both D- and L-2-HG can alter cellular metabolism by stimulating anaerobic glucose consumption and inhibiting the uptake of several essential amino acids. nih.gov A disruption in the metabolism of brain amino acids is a known factor in several neurological symptoms and neurodegenerative conditions. nih.gov The accumulation of L-2-HG may also impair the activity of mitochondrial enzymes involved in oxidative phosphorylation, further contributing to neuronal dysfunction. nih.gov

(S)-2-Hydroxyglutaric Acid and Epileptogenesis in Experimental Models

Seizures are a prominent and often difficult-to-control clinical feature in patients with 2-hydroxyglutaric acidurias. medlineplus.govnih.govjpedres.org While many reports document epilepsy as a symptom, experimental models have provided insight into the potential mechanisms of epileptogenesis driven by 2-hydroxyglutarate.

The structural similarity between 2-hydroxyglutarate and the excitatory neurotransmitter glutamate (B1630785) is a key factor in its pro-convulsive activity. nih.govhmdb.ca D-2-HG, in particular, is known to exert neurotoxic effects through the activation of N-methyl-D-aspartate (NMDA) receptors, a mechanism it shares with glutamate. hmdb.ca This excitotoxicity can lead to neuronal hyperexcitability, a cornerstone of seizure generation.

Clinical research using tissue from human gliomas supports a direct link between 2-HG levels and seizure activity. One study demonstrated that a high tissue concentration of 2-HG was significantly associated with the occurrence of preoperative seizures in patients with IDH-mutant tumors. nih.gov Multivariate analysis identified elevated 2-HG concentration as the only independent factor associated with seizures, suggesting it directly increases the risk. nih.gov

In the context of L-2-HGA, seizures can be a presenting symptom, sometimes manifesting as severe status epilepticus. nih.gov The high incidence of epilepsy in these disorders, which can affect over 70% of patients, points to the profound impact of L-2-HG on central nervous system stability. researchgate.netjpedres.org The underlying mechanism is likely tied to the widespread neurodegeneration and subcortical white matter damage caused by the metabolite, which disrupts normal neuronal circuits and lowers the seizure threshold. nih.gov

Other Disease Models Involving (S)-2-Hydroxyglutaric Acid

Metabolic Disorders and Systemic Effects

The accumulation of (S)-2-HG is the hallmark of a systemic metabolic disorder that affects multiple body fluids, including urine, plasma, and cerebrospinal fluid. nih.gov Chronically high levels of organic acids like 2-HG can lead to metabolic acidosis, a condition where the body's pH becomes too acidic, potentially causing poor feeding, lethargy, and, in severe cases, damage to the heart, kidneys, and liver. hmdb.cahmdb.ca

The fundamental defect in related disorders like D,L-2-HGA is a disruption of the Krebs (TCA) cycle at the point of mitochondrial citrate export. researchgate.netnih.gov This blockage causes a cascade of metabolic dysregulation. Experimental models and patient data show that a deficiency in the mitochondrial citrate carrier leads to lower urinary levels of citrate while increasing urinary concentrations of downstream TCA cycle intermediates such as α-ketoglutarate, succinate, fumarate, and malate. nih.govnih.gov

In a different disease model, S-2-HG has been shown to play a role in the systemic response to inflammation. An in vivo model of endotoxemia induced by lipopolysaccharide (LPS) revealed that S-2-HG can have a protective effect, specifically by mitigating the hypothermia associated with the condition. nih.gov This suggests that beyond its role in inherited disorders, (S)-2-HG may function as a signaling molecule in systemic metabolic responses to stressors like hypoxia or severe infection. nih.gov

Table 2: Systemic Metabolic Alterations in Disorders of 2-HG Accumulation

| Metabolite | Change in Urinary Levels | Associated Disorder | References |

| (S)-2-Hydroxyglutaric acid | Increased | L-2-HGA, D,L-2-HGA | nih.gov |

| (R)-2-Hydroxyglutaric acid | Increased | D-2-HGA, D,L-2-HGA | nih.gov |

| Citrate | Decreased | D,L-2-HGA | researchgate.net, nih.gov |

| α-Ketoglutarate | Increased | D,L-2-HGA | researchgate.net, nih.gov |

| Succinate | Increased | D,L-2-HGA | nih.gov |

| Fumarate | Increased | D,L-2-HGA | nih.gov |

| Malate | Increased | D,L-2-HGA | nih.gov, nih.gov |

Roles in Breast Cancer Models

While mutations in isocitrate dehydrogenase (IDH) leading to the production of D-2-HG are a known feature of certain cancers like glioma, the accumulation of 2-hydroxyglutarate can also occur in breast cancer through different mechanisms. nih.govsigmaaldrich.com Unbiased metabolomic studies have identified markedly elevated levels of 2-HG in a subgroup of breast tumors, and this accumulation is associated with MYC oncogene activation and poor patient prognosis. nih.gov

In these breast cancer models, 2-HG accumulation is not driven by mutations in IDH1 or IDH2. Instead, several other enzymes have been implicated in its production:

Wild-type IDH enzymes : Under certain conditions, such as those promoted by c-Myc transformation, wild-type IDH1 and IDH2 can produce significant levels of 2-HG. nih.gov

Phosphoglycerate dehydrogenase (PHGDH) : Expression of PHGDH is frequently enhanced in breast carcinomas and has been reported to generate R-2-HG from α-KG. nih.gov

Hydroxyacid-oxoacid transhydrogenase (HOT/ADHFE1) : This enzyme has been identified as a breast cancer oncogene that is upregulated by MYC. nih.gov Elevated ADHFE1 activity leads to increased levels of R-2-HG. nih.gov

Malate Dehydrogenase (MDH) : Both cytosolic (MDH1) and mitochondrial (MDH2) isoforms are considered frequent sources of S-2-HG through the promiscuous reduction of α-KG. nih.gov

In renal cell carcinoma models, the accumulation of L-2-HG is linked to the reduced expression of its degrading enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH), which acts as a tumor suppressor. frontiersin.orgnih.gov This suggests that, like its D-enantiomer, (S)-2-Hydroxyglutaric acid can function as a bona fide oncometabolite, promoting malignant phenotypes by altering the epigenetic landscape through the inhibition of α-KG-dependent dioxygenases. frontiersin.org

Research Methodologies and Analytical Approaches for S 2 Hydroxyglutaric Acid Studies

In Vitro Experimental Models for (S)-2-Hydroxyglutaric Acid Research

In vitro models provide controlled environments to study the molecular and cellular effects of (S)-2-HG.

Cell culture systems are fundamental tools for studying the impact of (S)-2-HG. Human neuroblastoma SH-SY5Y cells, for instance, have been used to model the effects of both (S)-2-HG and (R)-2-HG on neuronal cell metabolism. nih.gov Studies using these cells have shown that exposure to 2-HG can promote anaerobic metabolism and affect cellular respiration and amino acid metabolism, providing insights into the potential mechanisms of neurotoxicity observed in 2-hydroxyglutaric acidurias. nih.gov

Patient-derived cell lines, established from tumor tissues, offer a more clinically relevant model. For example, glioma brain tumor stem cell lines, such as BT142 which harbors an IDH1 mutation, have been successfully established and are used for both in vitro investigations and for creating xenograft models in vivo. nih.gov However, establishing stable cell lines from patient tumors with intrinsic IDH mutations can be challenging, particularly from lower-grade gliomas. researchgate.net

Table 1: Examples of Cell Culture Systems in (S)-2-Hydroxyglutaric Acid Research

| Cell Line/System | Origin | Key Application in 2-HG Research |

|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Modeling neurological effects of 2-HG enantiomers. nih.gov |

| BT142 | Patient-Derived Glioma | Studying IDH-mutant glioma biology. nih.gov |

| Genetically Engineered Cells | Various | Investigating the specific effects of expressing mutant IDH or L2HGDH. |

Organoid and 3D culture models represent a significant advancement over traditional 2D cell culture, as they more accurately recapitulate the complex cellular interactions and microenvironment of tissues. Organoids are self-organizing 3D structures grown from stem cells or primary tissues. nih.govnih.gov

Patient-derived organoid models of lower-grade gliomas have been successfully established. These models have been shown to preserve the key histological and molecular characteristics of the original tumor, including the presence of IDH1 mutations and the production of the oncometabolite 2-HG. nih.gov This makes them a valuable platform for studying the pathophysiology of IDH-mutant tumors and for testing potential therapeutic agents in a more physiologically relevant context.

The study of enzymes involved in (S)-2-HG metabolism, such as L-2-hydroxyglutarate dehydrogenase (L2HGDH) and mutant isocitrate dehydrogenase (IDH), often involves the use of recombinant protein expression systems. nih.gov These systems, typically using Escherichia coli or other host cells, allow for the production of large quantities of purified enzymes for biochemical and structural analyses. abcam.comcusabio.comresearchgate.netrndsystems.com For example, recombinant human L2HGDH has been expressed in E. coli to study its function and its role in L-2-hydroxyglutaric aciduria. abcam.comcusabio.com

Enzymatic assays are critical for quantifying the levels of 2-HG in biological samples. These assays are often based on the activity of a specific dehydrogenase that converts 2-HG to α-ketoglutarate (α-KG), with the concomitant reduction of a cofactor like NAD+ to NADH. The amount of NADH produced can then be measured, providing a quantitative assessment of the 2-HG concentration. nih.govsigmaaldrich.comresearchgate.net Such assays are valuable for diagnosing and monitoring diseases characterized by elevated 2-HG levels and can be used in high-throughput screening for potential therapeutic compounds. nih.govresearchgate.netnih.gov

In Vivo Preclinical Models for Investigating (S)-2-Hydroxyglutaric Acid Pathophysiology

In vivo models are indispensable for understanding the systemic effects of (S)-2-HG and for evaluating the efficacy of potential treatments in a whole-organism context.

Genetically engineered mouse models (GEMMs) are powerful tools for studying the consequences of specific genetic alterations. L2HGDH knockout mice have been developed to model L-2-hydroxyglutaric aciduria. researchgate.netnih.govplos.org These mice exhibit a significant accumulation of (S)-2-HG in various tissues, particularly in the brain and testes, and display neurological abnormalities, including spongiform changes in the brain, providing a valuable model to study the pathophysiology of the disease. researchgate.netnih.govplos.org

Similarly, mouse models with conditional expression of mutant IDH1 or IDH2 have been generated. jci.orgresearchgate.net These models have been instrumental in demonstrating the oncogenic potential of (R)-2-HG produced by these mutant enzymes. For example, mice with global induction of a mutant IDH2 allele develop cardiomyopathy and white matter abnormalities, recapitulating some of the features of D-2-hydroxyglutaric aciduria. researchgate.net A genetically engineered mouse model expressing IDH1-R132H along with loss of ATRX and TP53 has also been created to study IDH1-mutant gliomas in the context of other relevant genetic lesions. jci.org

Table 2: Key Genetically Engineered Mouse Models in 2-HG Research

| Model | Genetic Alteration | Key Phenotype | Disease Modeled |

|---|---|---|---|

| L2hgdh Knockout | Deletion of the L2hgdh gene | Accumulation of (S)-2-HG, neurological deficits. researchgate.netnih.govplos.org | L-2-hydroxyglutaric aciduria. nih.gov |

| Conditional IDH2-R140Q/R172K | Inducible expression of mutant IDH2 | Accumulation of (R)-2-HG, cardiomyopathy, neurodegeneration. researchgate.net | D-2-hydroxyglutaric aciduria. researchgate.net |

| mIDH1 | Expression of IDH1-R132H with Atrx and Trp53 loss | Glioma formation. jci.org | IDH-mutant glioma. jci.org |

Xenograft models involve the transplantation of human cells or tissues into immunodeficient mice. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are particularly valuable as they tend to preserve the histological and genetic characteristics of the original tumor. nih.govcancertools.orgnih.gov PDX models of IDH-mutant gliomas have been developed and have shown to maintain the metabolic signature of the parent tumor, including high levels of 2-HG. nih.govmugen-noe.org These models are crucial for preclinical testing of drugs targeting IDH-mutant cancers. nih.govcancertools.org

Syngeneic models involve the transplantation of cancer cell lines derived from a specific mouse strain into mice of the same inbred strain, which have a competent immune system. taconic.comcrownbio.comcrownbio.comjax.org This allows for the study of the interactions between the tumor and the immune system, which is critical for evaluating immunotherapies. taconic.comcrownbio.comjax.org While less common for directly studying the metabolic effects of (S)-2-HG, syngeneic models are essential for understanding the immunological consequences of targeting metabolic pathways in cancer. aacrjournals.org

Other Animal Models of (S)-2-Hydroxyglutaric Acid-Related Disorders (e.g., Canine Models of L-2-HGA)

A spontaneous canine model of L-2-hydroxyglutaric aciduria (L-2-HGA) has been identified, providing a valuable resource for studying the pathogenesis and potential treatments of this neurometabolic disorder. nih.gov This condition in dogs shares many clinical and magnetic resonance imaging (MRI) features with the human disease. bmj.com Affected dogs exhibit elevated levels of L-2-hydroxyglutaric acid (L-2-HG) in their urine, plasma, and cerebrospinal fluid. nih.gov

The genetic basis of L-2-HGA in dogs has been traced to mutations in the canine homolog of the L2HGDH gene, which encodes L-2-hydroxyglutarate dehydrogenase. bmj.com In Staffordshire Bull Terriers, a specific mutation has been identified as a double amino acid substitution in exon 10 of the L2HGDH gene. bmj.comomia.org Another mutation at the translation initiation codon of the same gene was found in a family of Yorkshire Terriers. omia.org These findings indicate that, similar to humans, L-2-HGA in dogs is an autosomal recessive condition. bmj.com

Clinically, affected dogs present with a range of neurological signs, including seizures, ataxia (loss of coordination), dementia, and tremors. nih.gov MRI scans of these dogs show characteristic changes in the brain. bmj.com The biochemical hallmark of the disease is the significant accumulation of L-2-HG in various body fluids. researchgate.net This canine model offers a valuable opportunity to better understand the pathophysiology of L-2-HGA and to evaluate potential therapeutic interventions. bmj.com

Advanced Analytical Techniques for (S)-2-Hydroxyglutaric Acid Quantification and Profiling in Biological Samples

Accurate quantification and profiling of (S)-2-Hydroxyglutaric acid and its enantiomer are crucial for the diagnosis and monitoring of related metabolic disorders. Several advanced analytical techniques have been developed and optimized for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of 2-hydroxyglutarate (2-HG) enantiomers in various biological samples, including cerebrospinal fluid, plasma, and urine. nih.gov This method offers high sensitivity and specificity, allowing for the accurate measurement of both D-2-HG and L-2-HG. nih.gov

A key aspect of many LC-MS/MS methods for 2-HG analysis is the use of a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), to separate the D and L enantiomers. biorxiv.org This derivatization step creates diastereomers that can be resolved chromatographically. biorxiv.org The separation is often performed on a ZIC-HILIC stationary phase. nih.gov

The mass spectrometer is typically operated in selective reaction monitoring (SRM) mode, where specific mass transitions for the derivatized 2-HG and an internal standard are monitored. nih.gov For instance, a common transition monitored for derivatized 2-HG is m/z 147 > 129. nih.gov Stable isotope-labeled internal standards are often employed to ensure accurate quantification. nih.gov These methods have been validated for clinical applicability and are valuable for both basic and clinical research on pathologies associated with elevated 2-HG levels. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | ZIC-HILIC stationary phase | nih.gov |

| Derivatization | diacetyl-L-tartaric anhydride (DATAN) | biorxiv.org |

| Detection | Selective Reaction Monitoring (SRM) | nih.gov |

| Common Mass Transition | m/z 147 > 129 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another established method for the analysis of organic acids, including 2-hydroxyglutaric acid (2-HG), in biological fluids like urine. nih.gov This technique is routinely used in biochemical genetics laboratories to investigate inborn errors of metabolism. nih.gov

A significant challenge in GC-MS analysis of 2-HG is the potential for co-elution and spectral similarity with its isomer, 3-hydroxyglutaric acid (3-OHGA), which can complicate accurate quantification. nih.gov To address this, specific methods have been developed to improve the chromatographic separation of these isomers. One such approach involves a modified temperature gradient with an isothermal hold during the GC run, which enhances the resolution between 2-OHGA and 3-OHGA peaks. nih.gov

For analysis, samples typically undergo a liquid-liquid extraction with a solvent like ethyl acetate (B1210297), followed by a derivatization step to make the analytes volatile. nih.gov A rapid microwave-assisted derivatization has been shown to be effective. nih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance specificity by monitoring characteristic fragment ions for each isomer. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | nih.gov |

| Derivatization | Microwave-assisted derivatization | nih.gov |

| Separation Enhancement | Modified temperature gradient with isothermal hold | nih.gov |

| Detection | Mass spectrometry (MS or MS/MS) | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to identify and quantify metabolites in biological samples. nih.gov It is particularly useful for large-scale clinical studies due to its high reproducibility and the relative ease of sample preparation. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the analysis of 2-hydroxyglutarate (2-HG). researchgate.net High-resolution NMR, such as at 900 MHz, can facilitate the detection of 2-HG and other metabolites even in complex mixtures like tumor tissue extracts without the need for physical separation. researchgate.net

A key challenge in NMR is distinguishing between the D and L enantiomers of 2-HG. To overcome this, a chiral derivatization technique using diacetyl-L-tartaric anhydride (DATAN) can be employed. nih.gov This method creates diastereomers that are distinguishable by NMR, allowing for the resolution, identification, and quantification of each enantiomer without the need for chromatography. nih.gov The limit of quantification for 2-HG using this approach has been determined to be approximately 1 nmol with coefficients of variation below 5%. nih.gov

Enzymatic Assays for (S)-2-Hydroxyglutaric Acid Detection

Enzymatic assays offer a rapid, sensitive, and cost-effective method for the detection of D-2-hydroxyglutarate (D-2-HG). nih.gov These assays are based on the specific enzymatic conversion of D-2-HG to α-ketoglutarate by the enzyme D-2-hydroxyglutarate dehydrogenase (D-2-HGDH). nih.gov

The reaction requires the presence of nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH during the conversion. nih.gov The concentration of D-2-HG is determined by measuring the amount of stoichiometrically generated NADH, often through a coupled reaction that produces a fluorescent or colorimetric signal. nih.govaacrjournals.org

These assays are sensitive enough to detect basal levels of D-2-HG in human tumor tissues and serum. nih.gov The quantification limit for D-2-HG in tumor tissue has been reported as 0.44 μM and in serum as 2.77 μM. nih.govresearchgate.net This sensitivity allows for the clear differentiation between normal and elevated D-2-HG levels in various biological samples, including tumor tissue, serum, urine, and cell cultures. nih.gov

| Component | Function | Reference |

|---|---|---|

| D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) | Catalyzes the conversion of D-2-HG to α-ketoglutarate | nih.gov |

| Nicotinamide adenine dinucleotide (NAD+) | Cofactor that is reduced to NADH | nih.gov |

| Detection Method | Measurement of NADH production (e.g., fluorescence, colorimetry) | nih.govaacrjournals.org |

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including 2-hydroxyglutarate (2-HG), directly in tissue sections. uu.se This label-free method provides valuable information on the localization of metabolites within their anatomical context. frontiersin.org

Matrix-assisted laser desorption/ionization (MALDI) is a common ionization method used in MSI. nih.gov In the context of 2-HG, MALDI-MSI has been used for the absolute quantification of this oncometabolite in glioma tissues. nih.gov This analytical approach can identify isocitrate dehydrogenase (IDH) mutations with high specificity and sensitivity. nih.gov

Studies have shown a positive correlation between 2-HG levels and tumor cell density in IDH-mutant gliomas using this spatial method. nih.gov The ability of MSI to provide both quantitative and spatial information makes it a valuable tool for understanding the role of 2-HG in pathology and has the potential to be integrated into surgical workflows. nih.gov

Computational and Systems Biology Approaches

Computational and systems biology offer powerful in silico methods to unravel the complex roles of (S)-2-Hydroxyglutaric acid, also known as L-2-Hydroxyglutaric acid (L-2-HG), in cellular metabolism. These approaches enable researchers to model, simulate, and predict the behavior of metabolic pathways and molecular interactions, providing insights that complement experimental studies.

Metabolic Network Modeling of (S)-2-Hydroxyglutaric Acid Pathways

Metabolic network modeling is a powerful analytical approach used to understand the intricate web of biochemical reactions within a cell. wikipedia.orgmdpi.com These models provide a holistic view of cellular physiology by correlating an organism's genomic data with its metabolic functions. wikipedia.org A metabolic reconstruction breaks down complex pathways into their individual reactions and enzymes, which are then compiled into a mathematical model. wikipedia.org This model, often represented by a stoichiometric matrix, can be analyzed using techniques like Flux Balance Analysis (FBA) to predict the flow of metabolites (fluxes) through the network under various conditions. wikipedia.orgnih.gov

In the context of (S)-2-Hydroxyglutaric acid, metabolic network modeling helps elucidate the mechanisms leading to its accumulation. L-2-HG is a stereoisomer of 2-hydroxyglutarate (2-HG) produced from α-ketoglutarate (α-KG), an intermediate of the TCA cycle. mdpi.com While the D-enantiomer (D-2-HG) is primarily associated with mutations in isocitrate dehydrogenase (IDH), L-2-HG accumulation can occur in hypoxic and acidic conditions through the action of enzymes like malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase A (LDHA). mdpi.com

Constraint-based models are used to simulate these pathways and predict how genetic perturbations or environmental changes affect L-2-HG levels. nih.govplos.org By defining an objective function, such as maximizing biomass production, FBA can calculate the distribution of metabolic fluxes throughout the entire network, identifying potential bottlenecks or rerouting of pathways that favor L-2-HG production. mdpi.comnih.gov These models are iterative, constantly being refined with new experimental data to improve their predictive accuracy. nih.gov

Table 1: Key Enzymatic Reactions in (S)-2-Hydroxyglutaric Acid Metabolism for Network Models

| Enzyme | Reaction | Role in (S)-2-HG Pathway | Cellular Location |

|---|---|---|---|

| Lactate Dehydrogenase A (LDHA) | α-ketoglutarate + NADH ↔ (S)-2-Hydroxyglutarate + NAD+ | Production | Cytosol |

| Malate Dehydrogenase (MDH1/MDH2) | α-ketoglutarate + NADH ↔ (S)-2-Hydroxyglutarate + NAD+ | Production | Cytosol (MDH1), Mitochondria (MDH2) |

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | (S)-2-Hydroxyglutarate + NAD+ ↔ α-ketoglutarate + NADH | Degradation | Mitochondria |